

# Application Notes and Protocols: 3-chloro-6-phenoxyppyridazine in Medicinal Chemistry

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## Compound of Interest

Compound Name: 3-Chloro-6-phenoxyppyridazine

Cat. No.: B074615

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These application notes provide a comprehensive overview of the medicinal chemistry applications of the **3-chloro-6-phenoxyppyridazine** scaffold. This versatile heterocyclic motif serves as a key building block in the development of targeted therapies, primarily as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for oncology and as precursors to Thyroid Hormone Receptor-β (THR-β) agonists for metabolic diseases.

## Application as a Scaffold for PARP-1 Inhibitors in Oncology

The **3-chloro-6-phenoxyppyridazine** core has been successfully employed to generate potent inhibitors of PARP-1, an enzyme crucial for DNA repair. In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to synthetic lethality and tumor cell death.

## Quantitative Data: In Vitro Anticancer and PARP-1 Inhibitory Activity

The following table summarizes the biological activity of representative pyridazine derivatives. While specific IC<sub>50</sub> values for direct **3-chloro-6-phenoxyppyridazine** analogs as PARP-1 inhibitors are not extensively published in the primary literature, the data for related pyridazine-based compounds highlight the potential of this scaffold. A study by M. A. Ali et al. investigated

a series of 4-chloropyridazinoxyphenyl hybrids, with their anticancer activity presented as growth inhibition percentage (GI%) against various cancer cell lines. For context, IC50 values for other pyridazine-based PARP-1 inhibitors are also included.

| Compound ID  | Structure   | Target     | Assay          | Activity               | Cell Line(s)                 | Reference |
|--------------|---|------------|----------------|------------------------|------------------------------|-----------|
| Hybrid 3a    | 4-chloropyridazinoxyphenyl hybrid<br>Structure:   | Anticancer | Cell Viability | GI% > 90% at 100 µg/mL | Eleven Cancer Cell Lines     | [1]       |
| Hybrid 4a    | 4-chloropyridazinoxyphenyl hybrid<br>Structure:   | Anticancer | Cell Viability | GI% > 90% at 100 µg/mL | Eleven Cancer Cell Lines     | [1]       |
| Hybrid 5     | 4-chloropyridazinoxyphenyl hybrid<br>Structure:   | Anticancer | Cell Viability | GI% > 90% at 100 µg/mL | Eleven Cancer Cell Lines     | [1]       |
| Compound 8a  | Pyridopyridazinone derivative<br>Structure:       | PARP-1     | Enzymatic      | IC50 = 36 nM           | -                            | [2]       |
| Compound S7  | Pyridazine derivative<br>Structure:               | PARP-1     | Enzymatic      | IC50 = 3.61 nM         | -                            | [3]       |
| Compound 15b | Pyrrolo[1,2-b]pyridazine derivative<br>Structure: | PARP-1     | Cell Viability | CC50 = 106 nM          | MDA-MB-436 (BRCA1-deficient) | [4]       |

## Experimental Protocols

### A. Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (Intermediate 1)

This protocol is adapted from the synthesis of similar chloropyridazine hybrids.[\[1\]](#)

- **Reaction Setup:** In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in isopropanol.
- **Base Addition:** Add anhydrous potassium carbonate (1.5 eq) to the solution and stir at room temperature for 15 minutes.
- **Addition of Pyridazine:** Add 3,6-dichloropyridazine (1.0 eq) to the reaction mixture.
- **Reflux:** Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- **Extraction:** Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the title compound.

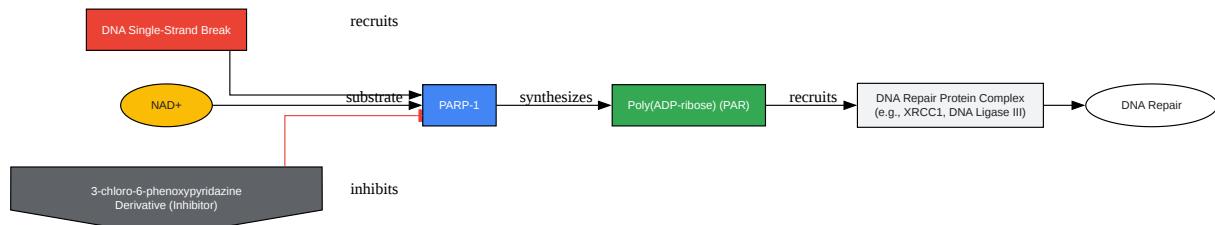
### B. In Vitro PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol is a generalized procedure based on commercially available assay kits and published methods.[\[5\]](#)[\[6\]](#)

- **Plate Coating:** Coat a 96-well white plate with histone H1 (10 µg/mL in PBS) overnight at 4°C.
- **Washing:** Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

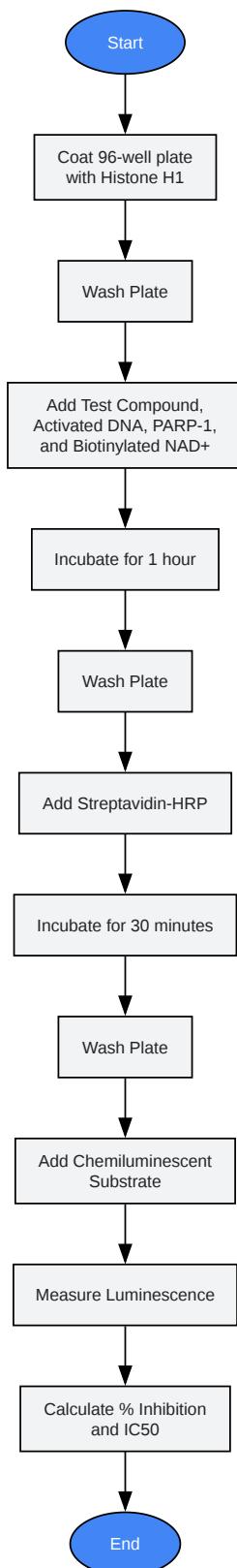
- Compound Preparation: Prepare serial dilutions of the **3-chloro-6-phenoxyypyridazine** test compounds in assay buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA).
- Reaction Initiation: To each well, add the following in order:
  - Test compound or vehicle control (DMSO).
  - Activated DNA (e.g., calf thymus DNA).
  - Recombinant human PARP-1 enzyme.
  - Biotinylated NAD<sup>+</sup>.
- Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
- Detection:
  - Wash the plate three times with wash buffer.
  - Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer and incubate for 30 minutes at room temperature.
  - Wash the plate three times with wash buffer.
  - Add a chemiluminescent HRP substrate.
- Data Acquisition: Immediately measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: PARP-1 signaling in DNA damage response and its inhibition.



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Caption: Experimental workflow for the in vitro PARP-1 inhibition assay.

# Application as a Precursor for Thyroid Hormone Receptor-β (THR-β) Agonists

The **3-chloro-6-phenoxyypyridazine** scaffold is a key structural component in the synthesis of selective THR-β agonists. A notable example is its role as a precursor to Resmetirom, a drug developed for the treatment of non-alcoholic steatohepatitis (NASH). THR-β is predominantly expressed in the liver and plays a crucial role in regulating lipid metabolism. Selective activation of THR-β can lead to a reduction in liver fat and improvement in metabolic parameters.

## Quantitative Data: THR-β Agonist Activity

The following table provides data for Resmetirom, which is synthesized from a **3-chloro-6-phenoxyypyridazine** derivative.

| Compound   | Target | Assay                     | EC50 (μM) | % Efficacy vs. T3 | Reference |
|------------|--------|---------------------------|-----------|-------------------|-----------|
| Resmetirom | THR-β  | In vitro functional assay | 0.21      | 83.8%             | [7]       |
| Resmetirom | THR-α  | In vitro functional assay | 3.74      | 48.6%             | [7]       |

## Experimental Protocols

### A. Synthesis of 3,5-dichloro-4-((6-chloropyridin-3-yl)oxy)aniline

This compound is a known intermediate in the synthesis of THR-β agonists.

- Reaction Setup: In a suitable reaction vessel, combine 4-amino-2,6-dichlorophenol (1.0 eq) and 3,6-dichloropyridazine (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

- **Base Addition:** Add a non-nucleophilic base, such as cesium carbonate or potassium carbonate (1.5-2.0 eq), to the mixture.
- **Heating:** Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC analysis indicates completion of the reaction.
- **Work-up:** Cool the reaction to room temperature and pour it into water.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired product.

#### B. Cellular THR- $\beta$ Activation Assay (Reporter Gene Assay)

This protocol is a generalized procedure based on a standard operating procedure for THR transactivation assays.<sup>[8]</sup>

- **Cell Culture:** Culture a human liver cell line (e.g., HepG2) stably transfected with a THR- $\beta$  expression vector and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene.
- **Cell Plating:** Seed the cells in a 96-well plate and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of the test compounds (e.g., Resmetirom) in the cell culture medium. Replace the existing medium with the medium containing the test compounds or vehicle control.
- **Incubation:** Incubate the cells for 24 hours at 37°C in a CO<sub>2</sub> incubator.
- **Cell Lysis:** Lyse the cells using a suitable lysis buffer.
- **Luciferase Assay:** Add a luciferase substrate to the cell lysate and measure the luminescence using a plate reader.

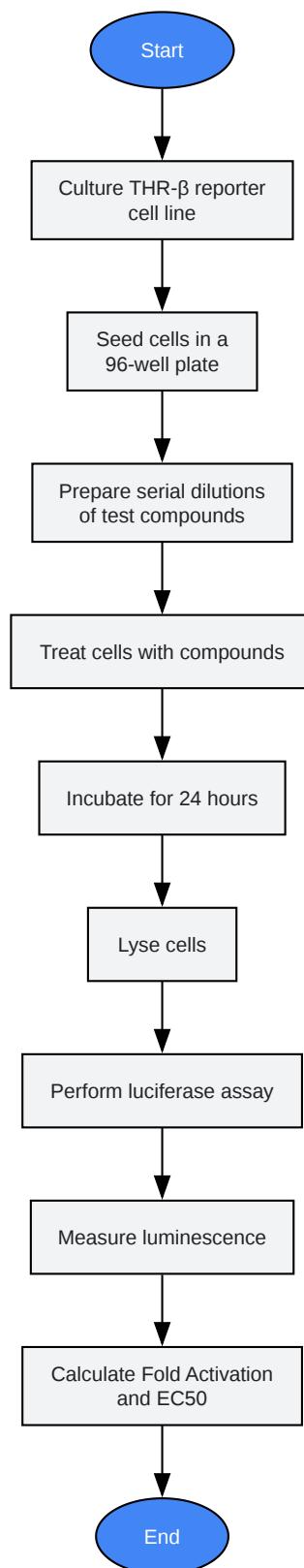
- Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected  $\beta$ -galactosidase reporter or a separate cell viability assay). Calculate the fold activation relative to the vehicle control and determine the EC50 value from a dose-response curve.

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: THR- $\beta$  signaling pathway activation by a selective agonist.

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